3-(5-BROMO-2-METHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE
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Overview
Description
3-(5-BROMO-2-METHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a brominated methoxyphenyl group, a thiazole ring, and a piperidine moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-BROMO-2-METHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include:
Bromination: Introduction of a bromine atom to the methoxyphenyl ring.
Thiazole Formation: Construction of the thiazole ring through cyclization reactions.
Piperidine Attachment: Coupling of the piperidine ring to the thiazole moiety.
Amidation: Formation of the amide bond to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(5-BROMO-2-METHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(5-BROMO-2-METHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-BROMO-2-METHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The brominated methoxyphenyl group and thiazole ring may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-BROMO-2-METHOXYPHENYL)-5-METHYL-1,2,4-OXADIAZOLE
- 1-(3-BROMO-2-METHOXYPHENYL)ETHANONE
Uniqueness
Compared to similar compounds, 3-(5-BROMO-2-METHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE is unique due to the presence of both a thiazole ring and a piperidine moiety, which may confer distinct chemical and biological properties.
Biological Activity
3-(5-Bromo-2-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H19BrN2O3S
- Molecular Weight : 423.32 g/mol
- CAS Number : Not specified in the search results.
The compound's biological activity is largely attributed to its structural components:
- Thiazole Ring : Known for its role in various pharmacological effects including anticancer and antimicrobial activities.
- Methoxy Group : Enhances lipophilicity and may influence receptor binding affinity.
Antitumor Activity
Research has indicated that thiazole-containing compounds exhibit significant antitumor activity. For instance, compounds with similar structures have shown IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, indicating a strong potential for cytotoxicity . The presence of the methoxy group is believed to enhance this effect, as observed in structure-activity relationship (SAR) studies.
Antimicrobial Properties
Thiazole derivatives have been documented for their antimicrobial activities. In vitro studies suggest that compounds with halogen substitutions demonstrate enhanced antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli . The specific activity of this compound against these organisms remains to be fully characterized.
Study 1: Anticancer Screening
A recent study evaluated a series of thiazole derivatives for their anticancer properties using the MTT assay. The results indicated that compounds with a similar thiazole framework exhibited promising cytotoxic effects on human glioblastoma and melanoma cell lines. The compound under investigation showed comparable results, suggesting further exploration in clinical settings .
Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial properties, derivatives of thiazole were tested against a panel of bacterial strains. The findings revealed that certain modifications within the thiazole ring could significantly enhance antibacterial activity. This suggests that this compound may possess similar or enhanced properties worth investigating .
Data Tables
Properties
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O2S/c1-24-16-4-3-14(19)12-13(16)2-5-17(23)21-15-6-9-22(10-7-15)18-20-8-11-25-18/h3-4,8,11-12,15H,2,5-7,9-10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHQCDKJUUNSIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CCC(=O)NC2CCN(CC2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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